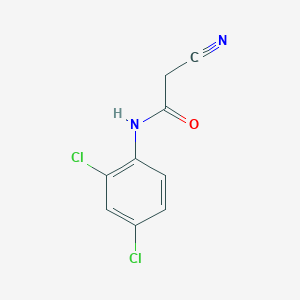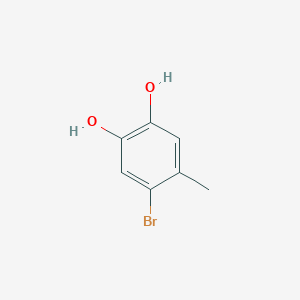
4-Bromo-5-methylbenzene-1,2-diol
Übersicht
Beschreibung
4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is commonly used in scientific research. It is also known as 4-bromo-5-hydroxy-1,2-dimethylbenzene. This compound is a derivative of hydroquinone and is used in various applications, including as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-bromo-5-methylbenzene-1,2-diol is not fully understood. However, it is believed that the compound acts as a nucleophile and undergoes various reactions, including substitution and addition reactions, with other compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-bromo-5-methylbenzene-1,2-diol. However, it is believed that the compound may have some antioxidant properties due to its structural similarity to hydroquinone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-5-methylbenzene-1,2-diol in lab experiments include its availability, affordability, and ease of use. The compound can be easily synthesized and purified, making it a suitable reagent for various experiments. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-5-methylbenzene-1,2-diol in scientific research. One potential direction is the synthesis of new compounds using this compound as a starting material. Another direction is the investigation of the compound's potential antioxidant properties and its use in various applications, including in the development of new drugs and other therapeutic agents.
In conclusion, 4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is widely used in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. While there is limited information available on its biochemical and physiological effects, it has several advantages and limitations for lab experiments. There are also several future directions for the use of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-methylbenzene-1,2-diol is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a starting material for the synthesis of other compounds, including 4-bromo-5-methoxybenzene-1,2-diol and 4-bromo-5-nitrobenzene-1,2-diol.
Eigenschaften
CAS-Nummer |
18863-72-4 |
|---|---|
Produktname |
4-Bromo-5-methylbenzene-1,2-diol |
Molekularformel |
C7H7BrO2 |
Molekulargewicht |
203.03 g/mol |
IUPAC-Name |
4-bromo-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3 |
InChI-Schlüssel |
UJOPSAXOAYKHTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

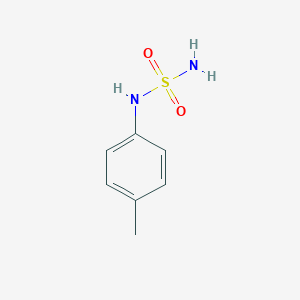
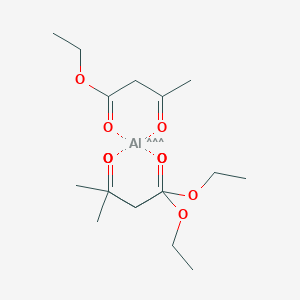
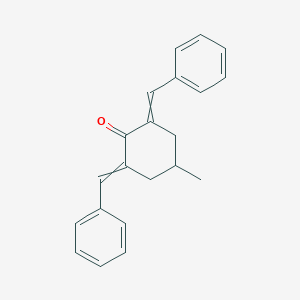
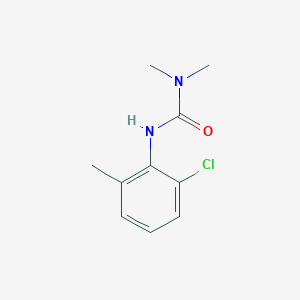
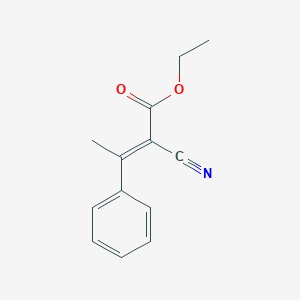
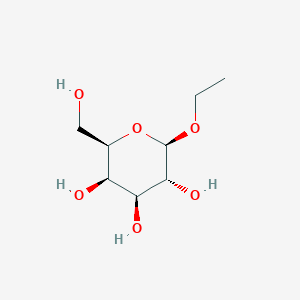
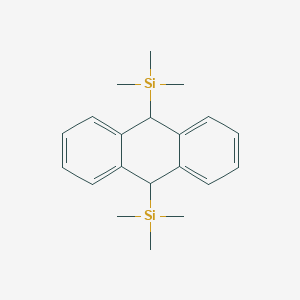
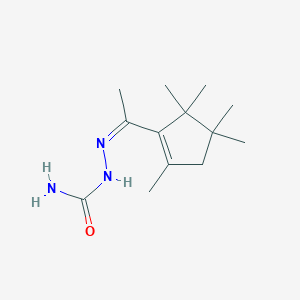
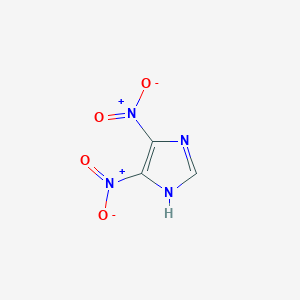
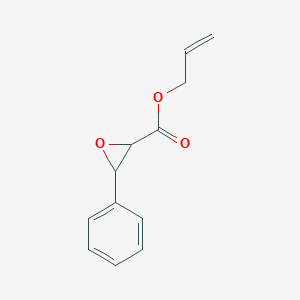
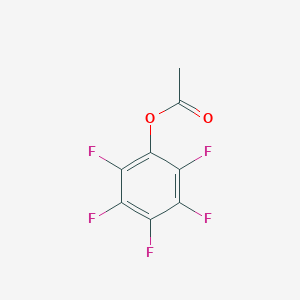
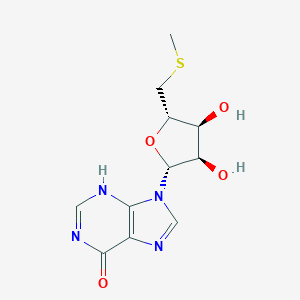
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
